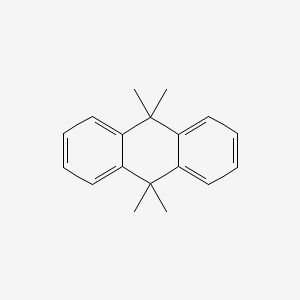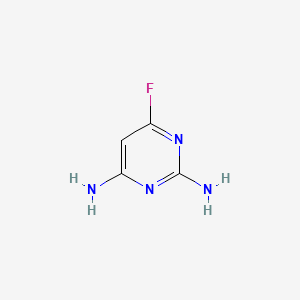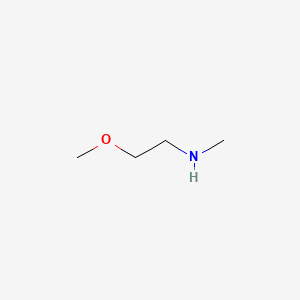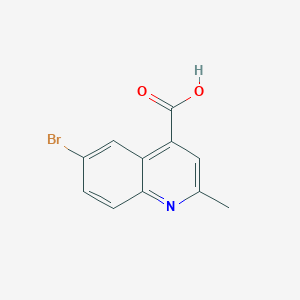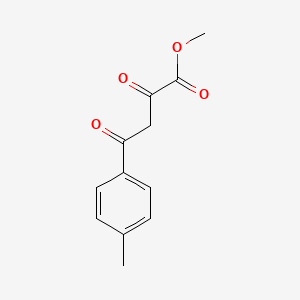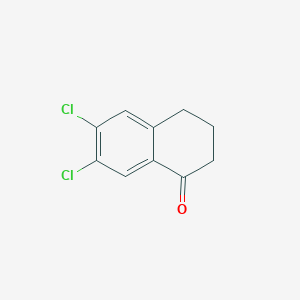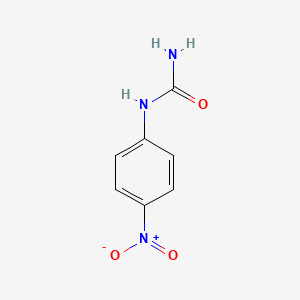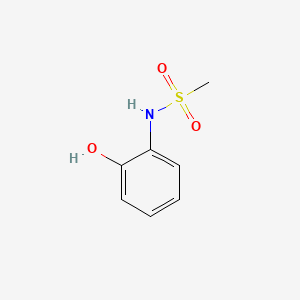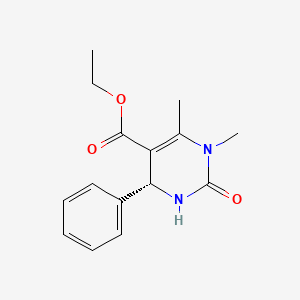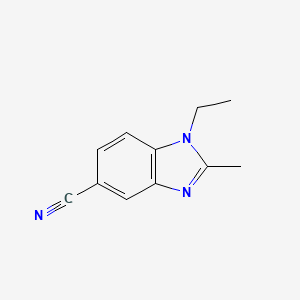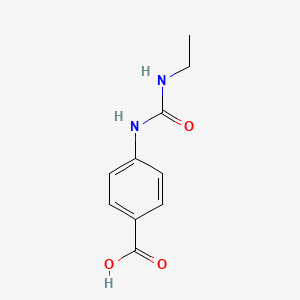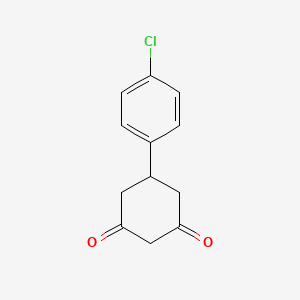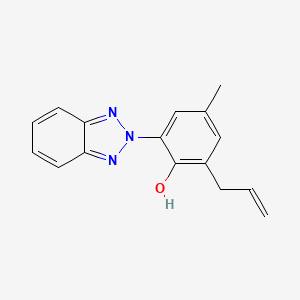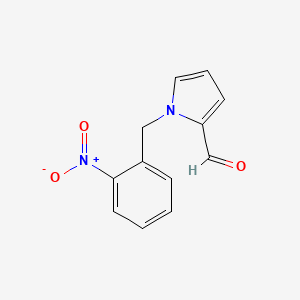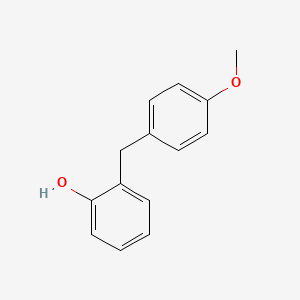
2-(4-Methoxybenzyl)phenol
Vue d'ensemble
Description
2-(4-Methoxybenzyl)phenol, also known as 4-Methoxybenzylphenol or p-Hydroxylbenzyl methyl ether, is a synthetic compound. It has a molecular formula of C14H14O2 and an average molecular weight of 214.26 g/mol .
Synthesis Analysis
The synthesis of 2-(4-Methoxybenzyl)phenol involves various methods. One such method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxybenzyl)phenol can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C14H14O2 .Chemical Reactions Analysis
The chemical reactions of 2-(4-Methoxybenzyl)phenol involve various processes. For instance, it can undergo oxidation and dehydrogenation reactions in the presence of DDQ .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxybenzyl)phenol include a molecular weight of 214.26 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Rapid Synthesis of Phenolic Resins
- Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the rapid synthesis of phenolic resins via microwave-assisted self-condensation of hydroxybenzyl alcohol derivatives . Phenolic resins are important thermosetting resins used in cures, adhesives, and polymer composites .
- Methods of Application : The typical procedure for the polymerization of 2-hydroxybenzyl alcohol under microwave irradiation involves the use of a solution prepared from 2-hydroxybenzyl alcohol and liquid poly(ethylene glycol) (PEG400) at room temperature in a Pyrex tube. Sulfuric acid is added dropwise at 0°C .
- Results or Outcomes : The microwave process offers various advantages such as a decrease in the reaction time, an increase in the molecular weight, and structure control in the polymers .
2. Phenolic Protection Using Ultrasound
- Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the efficient preparation and processing of the 4-Methoxybenzyl (PMB) group for phenolic protection using ultrasound .
- Methods of Application : Power ultrasound facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis. Two-phase systems are used in both the ultrasound-promoted preparation and reactions of PMB-Cl .
- Results or Outcomes : Typical runs produce PMB-protected products within 15 minutes. The protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .
3. Oxidative Cyclization
- Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the oxidative cyclization of phenols to produce a mixture of 2-(4-hydroxyphenyl)benzo[b]furan .
- Methods of Application : The process involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in stoichiometric amounts (1.0 eq.) to perform the oxidative cyclization .
- Results or Outcomes : The reaction results in the production of a mixture of 2-(4-hydroxyphenyl)benzo[b]furan .
Safety And Hazards
2-(4-Methoxybenzyl)phenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWVPLMSWPDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293138 | |
| Record name | 2-(4-methoxybenzyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)phenol | |
CAS RN |
37155-50-3 | |
| Record name | 37155-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxybenzyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

